REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8]C([NH:11][CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH2:23][NH:24]C(OCC3C=CC=CC=3)=O)=[CH:17][CH:16]=2)=O)C=CC=CC=1.[H][H].[C:37]([OH:40])(=[O:39])[CH3:38]>[Pt]=O>[NH2:11][CH2:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH:18]([CH2:21][CH2:22][CH2:23][NH2:24])[CH2:17][CH2:16]1.[CH3:1][C:7]([CH2:38][C:37]([OH:40])=[O:39])=[O:8]
|
Name
|
(phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide
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Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(=O)NCCCC1=CC=C(C=C1)CCCNC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL reduction vessel were placed
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Type
|
FILTRATION
|
Details
|
filtered through a Celite® cake
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1CCC(CC1)CCCN
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |